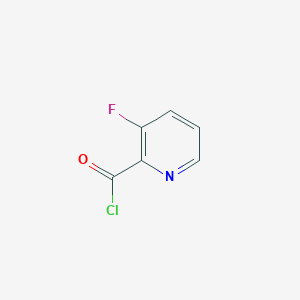

3-Fluoropyridine-2-carbonyl chloride

Overview

Description

3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .

Synthesis Analysis

The synthesis of this compound and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .Molecular Structure Analysis

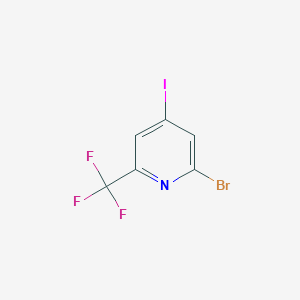

The molecular formula of this compound is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .Scientific Research Applications

1. Medical Imaging Techniques

3-Fluoropyridine derivatives, such as 3-fluoropyridine-2-carbonyl chloride, are increasingly utilized in medical imaging, particularly in Positron Emission Tomography (PET). They offer the advantage of improved stability in vivo compared to other fluoropyridines, which is crucial for effective radiotracing. Pyridyliodonium salts have been identified as a convenient method to introduce fluorine-18 into the 3-position of these compounds, enhancing their utility in PET imaging (Carroll, Nairne, & Woodcraft, 2007).

2. Dopamine D3 Receptor Imaging

This compound has been used in synthesizing compounds with high affinity and selectivity for the dopamine D3 receptor. These compounds are potential radiotracers for PET imaging to study dopamine-related neurological conditions (Nebel et al., 2014).

3. Synthesis of Fluoro-1-Alcohols

In the field of organic chemistry, this compound can be involved in the synthesis of syn-3-fluoro-1-alcohols through consecutive iridium-catalyzed C-C and C-H bond forming hydrogenations. This process highlights the compound's utility in complex organic synthesis (Hassan, Montgomery, & Krische, 2012).

4. Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides, derivatives of this compound, are used in photochemical conditions to add fluoroalkyl groups to electron-deficient unsaturated carbonyl compounds. This process demonstrates the compound's application in advanced organic synthesis and material science (Tang & Dolbier, 2015).

5. Metallation of π-Deficient Heteroaromatic Compounds

The study of 3-fluoropyridine metallation, a derivative of this compound, has shown significant developments in chemoselectivity, providing insights into the regioselectivity of lithiation in π-deficient heterocyclic compounds. This research is crucial for the synthesis of various substituted pyridines (Marsais & Quéguiner, 1983).

6. Photoredox Systems in Synthetic Chemistry

This compound is significant in the development of photoredox systems for catalytic fluoromethylation in the pharmaceutical and agrochemical fields. This application underscores its role in the synthesis of complex organofluorine compounds (Koike & Akita, 2016).

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It’s known that fluorinated pyridines are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluorinated pyridines are known to be involved in various biological applications .

Result of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety and Hazards

3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .

properties

IUPAC Name |

3-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVRNTVLJWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

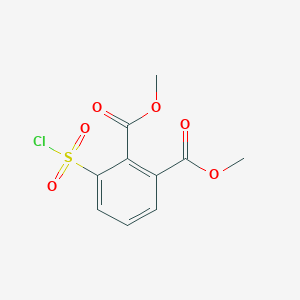

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)